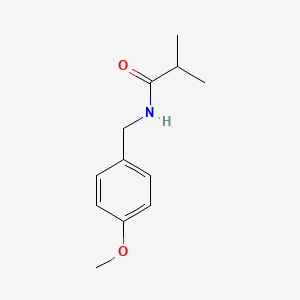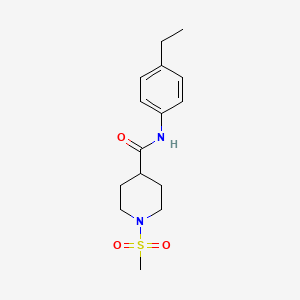
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone.
作用機序
Target of Action
CBKinase1_002690, also known as BRD-K34431597-001-01-9, CBKinase1_015090, or N1-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a compound that targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . Therefore, it is plausible that CBKinase1_002690 interacts with CK1 isoforms to modulate these pathways, potentially altering the progression of certain diseases.
Biochemical Pathways
The CK1 family, the target of CBKinase1_002690, is involved in several biochemical pathways. These include pathways related to cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . By interacting with CK1, CBKinase1_002690 may influence these pathways, leading to downstream effects on cellular functions.
Result of Action
The molecular and cellular effects of CBKinase1_002690’s action are likely to be diverse, given the wide range of processes regulated by CK1. These effects could include changes in cell cycle progression, gene expression, cytoskeleton structure, cell adhesion, and signal transduction . .
生化学分析
Biochemical Properties
CBKinase1_002690 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can influence the function and activity of these biomolecules .
Cellular Effects
CBKinase1_002690 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of CBKinase1_002690 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can significantly influence the biochemical pathways in which CBKinase1_002690 is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_002690 can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of CBKinase1_002690 vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
CBKinase1_002690 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
CBKinase1_002690 is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . The exact mechanisms of this transport and distribution are still being studied.
Subcellular Localization
The subcellular localization of CBKinase1_002690 can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide include:
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)succinimide
- N-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-9-10-16(23-3)15(11-13)18-17(20)12-19(2)24(21,22)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAESJSJADLOMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)

![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5757027.png)
![1-[(3,4-Dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea](/img/structure/B5757036.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![4-methoxy-N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5757046.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5757059.png)

